1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-
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Overview
Description
“1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” typically involves the condensation of indene-1,3-dione with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include:
- Indene-1,3-dione
- Ethyl aldehyde or ethyl ketone
- Acidic or basic catalysts (e.g., sulfuric acid, sodium hydroxide)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
“1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced products such as alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of “1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
Indene-1,3-dione: A precursor in the synthesis of various indene derivatives.
2-Ethylidene-1,3-indandione: A related compound with similar chemical properties.
Properties
CAS No. |
39560-91-3 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-(1-ethoxyethylidene)indene-1,3-dione |
InChI |
InChI=1S/C13H12O3/c1-3-16-8(2)11-12(14)9-6-4-5-7-10(9)13(11)15/h4-7H,3H2,1-2H3 |
InChI Key |
LGIFDHWNRIKCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C1C(=O)C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
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